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Compound of Interest

Compound Name: Neohesperidin

Cat. No.: B1678168

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of
neohesperidin, a flavanone glycoside predominantly found in citrus fruits. This document
details its structural features, physicochemical properties, and the experimental methodologies
employed for its isolation and characterization.

Core Chemical Structure and Properties

Neohesperidin is a flavonoid belonging to the flavanone subclass. Its structure is
characterized by a central three-ring system (A, B, and C rings) typical of flavanones. The core
aglycone, hesperetin, is glycosidically linked to a disaccharide, neohesperidose, at the 7-
position of the A ring. Neohesperidose consists of an a-L-rhamnopyranosy! unit linked to a 3-D-
glucopyranosyl unit via a (1 - 2) glycosidic bond. The stereochemistry at the C2 position of the
Cring is (S).

The International Union of Pure and Applied Chemistry (IUPAC) name for neohesperidin is
(2S)-7-{[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-
trinydroxy-6-methyloxan-2-ylJoxy}oxan-2-ylJoxy}-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-
dihydro-4H-1-benzopyran-4-one.

Physicochemical Data

A summary of the key quantitative data for neohesperidin is presented in Table 1.
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Property Value Reference
Molecular Formula C28H34015 [1112][3]
Molecular Weight 610.56 g/mol [1][3]
Appearance White to off-white powder

Melting Point 239-243 °C

Water Solubility 3.98 mg/L at 20 °C

LogP -0.69 at 20 °C

Structural Elucidation and Spectroscopic Analysis

The chemical structure of neohesperidin has been elucidated and confirmed through various
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, experimentally verified table of 1H and 13C NMR chemical shifts for every
atom in the neohesperidin molecule was not definitively available in the reviewed literature,
the expected signals can be inferred from the known structure and data for similar flavonoid

glycosides.

e 'H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons of the A and B rings, the protons of the heterocyclic C ring, and the protons
of the glucose and rhamnose sugar moieties. The anomeric protons of the glucose and
rhamnose units are particularly diagnostic.

e 13C NMR: The carbon NMR spectrum will display signals for all 28 carbon atoms. The
carbonyl carbon (C-4) of the flavanone skeleton will appear significantly downfield. The
chemical shifts of the carbons in the sugar units are indicative of the type of sugar and the
glycosidic linkages.

Mass Spectrometry (MS)
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Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation
pattern of neohesperidin, which aids in its structural confirmation. In negative ion mode ESI-
MS/MS, neohesperidin typically exhibits a deprotonated molecular ion [M-H]~ at m/z 609.
Subsequent fragmentation involves the cleavage of the glycosidic bond, resulting in a fragment
ion corresponding to the hesperetin aglycone at m/z 301. Further fragmentation of the aglycone
can also be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of neohesperidin in methanol typically shows two major absorption
bands, which are characteristic of the flavanone chromophore. These bands are generally
observed around 285 nm (Band Il, corresponding to the A-ring) and 325 nm (Band I,
corresponding to the B-ring).

Experimental Protocols
Isolation and Purification of Neohesperidin from Citrus
Peel

The following is a representative protocol for the isolation and purification of neohesperidin
from citrus sources, based on commonly employed techniques.

Objective: To extract and purify neohesperidin from the peel of citrus fruits.
Materials:

o Dried and powdered citrus peel (e.g., from bitter orange, Citrus aurantium)
e Methanol or ethanol

e Macroporous adsorbent resin (e.g., D101)

e Deionized water

o Solvents for chromatography (e.g., ethyl acetate, n-butanol, water)

 Rotary evaporator
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e Chromatography columns
¢ High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:

o Extraction: The dried citrus peel powder is extracted with a suitable solvent, such as
methanol or aqueous ethanol, at an elevated temperature. This can be performed using
maceration, soxhlet extraction, or ultrasonication to enhance efficiency.

« Filtration and Concentration: The extract is filtered to remove solid plant material. The filtrate
is then concentrated under reduced pressure using a rotary evaporator to yield a crude
extract.

e Macroporous Resin Chromatography: The crude extract is dissolved in water and loaded
onto a pre-conditioned macroporous resin column.

o The column is first washed with deionized water to remove sugars and other highly polar
impurities.

o Neohesperidin and other flavonoids are then eluted with a gradient of aqueous ethanol.
Fractions are collected and monitored by HPLC.

o Further Purification (Optional): For higher purity, fractions enriched with neohesperidin can
be subjected to further chromatographic steps, such as Sephadex LH-20 column
chromatography or preparative HPLC.

o Crystallization: The purified neohesperidin is obtained as a solid by crystallization from a
suitable solvent system, such as aqueous methanol.

o Purity Analysis: The purity of the isolated neohesperidin is assessed by HPLC, and its
identity is confirmed by MS and NMR spectroscopy.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1678168?utm_src=pdf-body
https://www.benchchem.com/product/b1678168?utm_src=pdf-body
https://www.benchchem.com/product/b1678168?utm_src=pdf-body
https://www.benchchem.com/product/b1678168?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: A few milligrams of purified neohesperidin are dissolved in a
deuterated solvent, such as deuterated methanol (CD30D) or deuterated dimethyl sulfoxide
(DMSO-d6).

e Instrumentation: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400 MHz or higher).

o Data Acquisition: Standard pulse sequences are used to acquire 1D (*H, 3C) and 2D (COSY,
HSQC, HMBC) NMR spectra. 2D NMR experiments are essential for the unambiguous
assignment of all proton and carbon signals.

3.2.2. Mass Spectrometry

Sample Preparation: A dilute solution of neohesperidin is prepared in a suitable solvent,
typically methanol or acetonitrile, often with the addition of a small amount of formic acid or
ammonia to aid ionization.

Instrumentation: Analysis is performed on a mass spectrometer equipped with an
electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, ion
trap, or time-of-flight (TOF).

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes. For
structural confirmation, tandem mass spectrometry (MS/MS) is performed by isolating the
molecular ion and subjecting it to collision-induced dissociation (CID) to generate a
characteristic fragmentation pattern.

3.2.3. UV-Vis Spectroscopy

Sample Preparation: A dilute solution of neohesperidin is prepared in a UV-transparent
solvent, such as methanol or ethanol.

Instrumentation: The UV-Vis spectrum is recorded using a double-beam spectrophotometer.

Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200-
400 nm. The wavelengths of maximum absorbance (Amax) are recorded.

Visualization of Chemical Structure
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The chemical structure of neohesperidin is depicted below, illustrating the connectivity of the
hesperetin aglycone and the neohesperidose moiety.

Hesperetin Aglycone Neohesperidose Disaccharide

7-O-glycosidic bond

Click to download full resolution via product page
Caption: Chemical structure of neohesperidin.

The diagram above illustrates the fundamental components of the neohesperidin molecule:
the hesperetin aglycone and the neohesperidose disaccharide, connected by a 7-O-glycosidic
linkage. This structural arrangement is responsible for its characteristic chemical and biological
properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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